molecular formula C16H17N5OS2 B2478830 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 886927-56-6

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B2478830
CAS No.: 886927-56-6
M. Wt: 359.47
InChI Key: QQSJMLAERCTHEI-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a triazole-based acetamide derivative featuring a thiophene moiety and a 4-ethylphenyl substituent. Its structure combines a 1,2,4-triazole core linked to a thioacetamide group, which is further substituted with a 4-ethylphenylamine. Structural analogs of this compound have been investigated as odorant receptor co-receptor (Orco) agonists/antagonists, anti-exudative agents, and kinase inhibitors .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS2/c1-2-11-5-7-12(8-6-11)18-14(22)10-24-16-20-19-15(21(16)17)13-4-3-9-23-13/h3-9H,2,10,17H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSJMLAERCTHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide typically involves multi-step chemical reactions. One common approach starts with the formation of the triazole ring, often utilizing hydrazine derivatives and thiophene carboxaldehydes under acidic or basic conditions to promote cyclization. Subsequent steps include sulfanylation reactions and coupling with the acetamide derivative.

Industrial Production Methods: On an industrial scale, the production methods might involve optimized processes for higher yield and purity. The key steps would likely include careful control of reaction conditions, such as temperature, pH, and reaction time, along with the use of efficient purification techniques like recrystallization or chromatographic methods.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can involve the thiophene ring or triazole moiety.

  • Reduction: : The nitro groups or triazole ring nitrogen atoms can be reduced under appropriate conditions.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, given the presence of reactive sites in the structure.

Common Reagents and Conditions

  • Oxidizing agents such as KMnO₄ or H₂O₂.

  • Reducing agents like LiAlH₄ or NaBH₄.

  • Substitution reactions typically use halogenated reagents or anhydrides.

Major Products Formed: The major products would depend on the specific reactions. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amines or simpler heterocycles.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown potential against a variety of pathogens due to its unique structure, which enhances its ability to inhibit microbial growth.

  • Mechanism : The inhibition of key enzymes involved in the synthesis of essential cell wall components is a primary mechanism through which this compound exerts its antimicrobial effects.
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Properties

The anticancer potential of triazole derivatives is another area of significant interest.

  • Inhibition of Cancer Cell Proliferation : Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) as low as 15 µM for breast cancer cell lines .
  • Molecular Docking Studies : These studies suggest that the compound may interact effectively with cancer-related targets, providing a basis for further drug development.

Neuroprotective Effects

Recent studies have begun exploring the neuroprotective effects of triazole derivatives, including this compound.

  • Acetylcholinesterase Inhibition : Compounds in this class have been shown to inhibit acetylcholinesterase activity, which is beneficial in treating neurodegenerative diseases such as Alzheimer's. The inhibition can lead to increased levels of acetylcholine in the brain, improving cognitive function .

Fungicidal Activity

The antifungal properties of triazole derivatives make them valuable in agricultural applications.

  • Fungicide Development : Research has indicated that compounds similar to this one can effectively control fungal pathogens affecting crops. Their ability to disrupt fungal cell membrane integrity is a key factor in their efficacy .

Plant Growth Regulation

Some studies suggest that triazole compounds may also act as plant growth regulators.

  • Enhancement of Growth : By modulating hormonal pathways within plants, these compounds can promote growth and improve resistance to environmental stressors.

Synthesis of Novel Materials

The unique chemical structure of triazole derivatives allows for their use in synthesizing novel materials with specific properties.

  • Polymer Chemistry : Incorporating triazole units into polymer backbones can enhance thermal stability and mechanical properties, making them suitable for various industrial applications .
ApplicationMethodologyResults
AntimicrobialMIC Determination10 - 50 µg/mL
AnticancerMTT AssayIC50 = 15 - 20 µM
AcetylcholinesteraseInhibition AssayIC50 = 2.7 µM
FungicidalField TrialsEffective against multiple fungi

Mechanism of Action

The compound is thought to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiophene and triazole rings likely play crucial roles in binding and activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound is structurally related to several triazole-acetamide derivatives, differing primarily in substituents on the triazole ring and the acetamide aryl group. Key analogs include:

Compound Name Triazole Substituents Acetamide Substituent Key Features
Target Compound 4-Amino, 5-(thiophen-2-yl) 4-Ethylphenyl Thiophene enhances π-π interactions; amino group may aid H-bonding .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-3-yl) 4-Ethylphenyl Orco agonist; pyridine enhances cation-π interactions .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 4-Ethyl, 5-(pyridin-2-yl) 4-Butylphenyl Orco antagonist; longer alkyl chain reduces agonist activity .
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6c) 4-Allyl, 5-(pyridin-2-yl) Unsubstituted High synthetic yield (83%); m.p. 174–176°C .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-arylacetamides 4-Amino, 5-(furan-2-yl) Varied aryl Anti-exudative activity comparable to diclofenac sodium .
2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethyl, 5-(thiophen-2-yl) 4-Fluorophenyl Fluorine increases lipophilicity; potential kinase inhibition .

Structure-Activity Relationships (SAR)

  • 4-alkyl groups (VUAA1) that favor hydrophobic interactions . Thiophene vs.
  • Acetamide Aryl Groups :
    • 4-Ethylphenyl (target) balances lipophilicity and steric bulk, while 4-fluorophenyl () enhances metabolic stability .

Biological Activity

The compound 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a derivative of the 1,2,4-triazole scaffold, which is known for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C14H16N4S
  • Molecular Weight : 284.37 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of compounds containing the triazole and thiadiazole moieties has been extensively studied. The following sections summarize the key findings related to the biological activities of this specific compound.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. Preliminary studies showed effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa0.75 µg/mL

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity against several fungal strains, including:

  • Candida albicans : Exhibited MIC values comparable to standard antifungal agents.

Anticancer Potential

The anticancer activity of triazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer cell proliferation. The compound was evaluated for its cytotoxic effects on various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Mechanistic studies revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of DNA synthesis .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring allows for interaction with enzymes such as carbonic anhydrase and phosphodiesterases, which are crucial in various physiological processes.
  • DNA Interaction : The compound may intercalate within DNA strands, disrupting replication and transcription processes in rapidly dividing cells.
  • Reactive Oxygen Species (ROS) Modulation : Studies suggest that this compound can modulate oxidative stress levels within cells, contributing to its anticancer effects .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Antimicrobial Effects : A study conducted by Padmavathi et al. demonstrated that triazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the findings related to our compound .
  • Anticancer Research : In a study published in Molecular Pharmacology, compounds similar to our target demonstrated potent cytotoxic effects against various cancer cell lines through apoptosis induction .

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